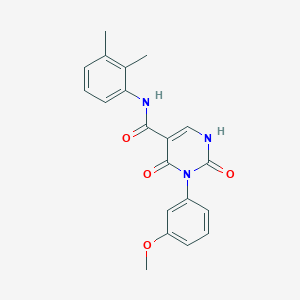

![molecular formula C17H19N3O B2815078 {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine CAS No. 401589-02-4](/img/structure/B2815078.png)

{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

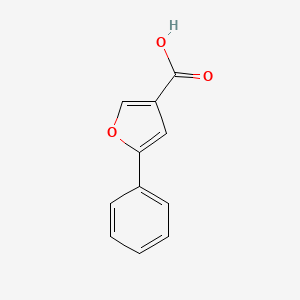

“{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine” is a chemical compound with the molecular formula C17H19N3O and a molecular weight of 281.36 . It has been used in proteomics research .

Synthesis Analysis

A series of derivatives of “this compound” were designed and synthesized for the treatment of Alzheimer’s disease (AD) . These compounds were evaluated by the Ellman’s method, and most of them displayed moderate acetylcholinesterase inhibitory activities in vitro .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenylpiperazine moiety linked to a carbonyl group and a phenylamine group . The exact structure can be determined using techniques such as NMR spectroscopy .Applications De Recherche Scientifique

Anticancer and Enzyme Inhibition

- Mono Mannich bases with piperazines, including compounds structurally related to "{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine," have been synthesized and evaluated for their potential anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes. The study revealed that these compounds exhibit cytotoxicity against tumor cells, indicating possible applications in cancer treatment and enzyme inhibition research (Tuğrak et al., 2019).

Catalysis

- Polystyrene supported N-phenylpiperazine–Cu(II) complex was identified as an efficient catalyst for multicomponent reactions, showcasing the utility of piperazine derivatives in catalytic processes under solvent-free conditions. This highlights their role in sustainable chemistry (Perumgani et al., 2016).

Antimicrobial Activity

- Novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds were synthesized and displayed significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. This work exemplifies the broad spectrum of biological activities associated with piperazine derivatives (Mandala et al., 2013).

Novel Synthesis Methods

- The formation of phenylpiperazines through a novel alumina-supported bis-alkylation method presents a rapid and high-yield approach to synthesizing serotonin agonists, demonstrating the chemical versatility and potential pharmaceutical applications of these compounds (Mishani et al., 1996).

Chemical Complexes and Ligands

- Complexes of the fac-{Re(CO)3}+ core with tridentate ligands derived from arylpiperazines were explored, indicating the role of these compounds in the development of new coordination compounds with potential applications in material science and catalysis (Wei et al., 2004).

Mécanisme D'action

Target of Action

The primary target of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

This compound interacts with AChE by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition . This means that the compound can bind to both the active site of the enzyme and to an allosteric site, thereby reducing the enzyme’s activity.

Biochemical Pathways

By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft . This leads to enhanced cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Pharmacokinetics

The compound’s molecular weight of 28136 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

The inhibition of AChE by this compound results in increased levels of acetylcholine, leading to improved cognitive function . This makes it a potential therapeutic agent for the treatment of Alzheimer’s disease .

Analyse Biochimique

Biochemical Properties

2-[(4-Phenylpiperazin-1-yl)carbonyl]phenylamine has been shown to interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the brain . The compound exhibits inhibitory activity against AChE, suggesting it could play a role in modulating cholinergic neurotransmission .

Cellular Effects

The effects of 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenylamine on cells are primarily related to its interaction with AChE. By inhibiting AChE, the compound can potentially influence cell signaling pathways related to cholinergic neurotransmission .

Molecular Mechanism

The molecular mechanism of action of 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenylamine involves binding to AChE and inhibiting its activity . This inhibition is a mixed-type, involving both competitive and non-competitive inhibition .

Metabolic Pathways

Given its interaction with AChE, it may be involved in pathways related to cholinergic neurotransmission .

Propriétés

IUPAC Name |

(2-aminophenyl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c18-16-9-5-4-8-15(16)17(21)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-9H,10-13,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBOURQJSLLWDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2814996.png)

![2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(2-methylpropyl)amino)acetamide](/img/structure/B2814997.png)

![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide](/img/structure/B2814999.png)

![Ethyl 2,4-dimethyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2815000.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B2815014.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2815016.png)

![8-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2815017.png)